molecular formula C12H2Cl6O2 B1329229 1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin CAS No. 58200-66-1

1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin

Cat. No. B1329229
CAS RN: 58200-66-1
M. Wt: 390.9 g/mol
InChI Key: NLBQVWJHLWAFGJ-UHFFFAOYSA-N
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Description

1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin is a chlorinated dibenzo-p-dioxin (CDD) isomer. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas . Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .


Synthesis Analysis

Dioxins, including 1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin, are mostly by-products of industrial processes . They occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .


Molecular Structure Analysis

The molecular formula of 1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin is C12H2Cl6O2 . The IUPAC name is 1,2,3,4,6,7-hexachlorodibenzo-p-dioxin . The InChI is InChI=1S/C12H2Cl6O2/c13-3-1-2-4-10 (5 (3)14)20-12-9 (18)7 (16)6 (15)8 (17)11 (12)19-4/h1-2H .


Physical And Chemical Properties Analysis

The molecular weight of 1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin is 390.9 g/mol . The XLogP3 is 6.9 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .

Scientific Research Applications

Synthesis and Characterization

1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin, a polychlorinated dibenzo-p-dioxin, has been studied in various research contexts. For instance, Buser (1975) explored the synthesis of different polychlorinated dibenzo-p-dioxin isomers, including various hexachlorodibenzo-p-dioxins, by micro-scale pyrolysis of polychlorophenates. These toxic materials were characterized using gas chromatography and mass spectrometry without actual isolation (Buser, 1975).

Analytical Techniques

In another study, Miles et al. (1985) focused on the isomer-specific determination of hexachlorodibenzo-p-dioxins using mass spectrometry, gas chromatography, and high-pressure liquid chromatography. This was significant in identifying and quantifying hexachlorodibenzo-p-dioxin impurities in pentachlorophenol samples (Miles, Gurprasad, & Malis, 1985).

Environmental and Health Impact Studies

The health effects of dioxin exposure, including hexachlorodibenzo-p-dioxins, have been extensively studied. Steenland et al. (2004) reviewed epidemiological and mechanistic evidence related to dioxin, particularly focusing on its classification as a carcinogen. They highlighted the relevance of exposure-response analyses in industrial cohorts and the role of the aryl hydrocarbon receptor (AhR) in mediating carcinogenic responses to TCDD, a potent dioxin congener (Steenland, Bertazzi, Baccarelli, & Kogevinas, 2004).

Biotransformation Studies

Research on the biotransformation of1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin has been conducted to understand its degradation and environmental fate. For example, Nam et al. (2006) demonstrated the aerobic bacterial catabolism of this dioxin by Sphingomonas wittichii RW1. This study provided insights into the degradation pathways of this toxic compound, highlighting the role of specific bacterial strains in environmental bioremediation (Nam, Kim, Schmidt, & Chang, 2006).

Ah Receptor-Mediated Responses

Understanding the mechanism of action of hexachlorodibenzo-p-dioxins has been a significant area of research. Blankenship et al. (2000) investigated the relative potencies of individual polychlorinated naphthalenes and their mixtures in inducing Ah receptor-mediated responses. They utilized in vitro assays to determine the potencies of these compounds, including 1,2,3,4,6,7-hexachlorodibenzo-p-dioxin, relative to TCDD. This study contributed to understanding the biological effects of these environmental pollutants (Blankenship, Kannan, Villalobos, Villeneuve, Falandysz, Imagawa, Jakobsson, & Giesy, 2000).

Safety And Hazards

1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin is a persistent organic pollutant (POP), and its production is regulated in most areas due to its potential hazards .

properties

IUPAC Name

1,2,3,4,6,7-hexachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O2/c13-3-1-2-4-10(5(3)14)20-12-9(18)7(16)6(15)8(17)11(12)19-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBQVWJHLWAFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074063
Record name 1,2,3,4,6,7-Hexachlorodibenzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin

CAS RN

58200-66-1
Record name 1,2,3,4,6,7-Hexachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,6,7-Hexachlorodibenzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,6,7-HEXACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23LQ5FW9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Sommer, R Kamps, S Schumm… - Analytical …, 1997 - ACS Publications
A number of native polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) were isolated from the fly-ash of a municipal waste incinerator by Soxhlet extraction. …
Number of citations: 30 pubs.acs.org
W Huang - 1997 - search.proquest.com
thesis and dissertation copies are in typewriter face, while others may be Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films …
Number of citations: 2 search.proquest.com
D Calibration - Ministry of Health
Number of citations: 0

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